2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid

Lipophilicity LogP SPPS building block

2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid (CAS 443991-25-1; IUPAC: 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(thian-4-yl)acetic acid) is an Fmoc-protected, non-proteinogenic α-amino acid derivative featuring a tetrahydrothiopyranyl (thian-4-yl) side chain. With molecular formula C₂₂H₂₃NO₄S and a molecular weight of 397.49 g/mol, this compound functions as a conformationally constrained building block for Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C22H23NO4S
Molecular Weight 397.5 g/mol
CAS No. 443991-25-1
Cat. No. B3041966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
CAS443991-25-1
Molecular FormulaC22H23NO4S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CSCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO4S/c24-21(25)20(14-9-11-28-12-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)
InChIKeyNPKJCPWNBVSWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic Acid (CAS 443991-25-1): Technical Procurement Overview for SPPS Building Block Selection


2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid (CAS 443991-25-1; IUPAC: 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(thian-4-yl)acetic acid) is an Fmoc-protected, non-proteinogenic α-amino acid derivative featuring a tetrahydrothiopyranyl (thian-4-yl) side chain . With molecular formula C₂₂H₂₃NO₄S and a molecular weight of 397.49 g/mol, this compound functions as a conformationally constrained building block for Fmoc-based solid-phase peptide synthesis (SPPS) . The sulfur-containing six-membered heterocyclic side chain distinguishes it from the more common tetrahydropyranyl (oxygen) analogs, imparting measurably higher lipophilicity (LogP 4.33 vs. 3.3 for the oxygen analog) and enabling unique post-synthetic chemical derivatization via sulfur oxidation .

Why Generic Substitution Fails: Measurable Differentiation of 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic Acid from In-Class Analogs


Although this compound shares the Fmoc-α-amino acid scaffold with several commercially available analogs, it cannot be generically interchanged with its oxygen (tetrahydropyranyl) or oxidized (sulfone) counterparts without measurable consequences for experimental outcomes. The S-for-O heteroatom substitution produces a LogP increase of approximately 1.0 unit (~10.7× greater octanol/water partitioning) , while the regioisomeric rearrangement from the 2-position to the 4-position alters the hydrogen-bonding geometry and steric presentation of the carboxyl group . Published crystallographic and NMR evidence demonstrates that oligopeptides incorporating tetrahydrothiopyranyl versus tetrahydropyranyl residues adopt fundamentally different helical secondary structures (β-bend ribbon spiral vs. 3₁₀-helix) [1]. These physicochemical and conformational differences directly affect peptide solubility, chromatographic behavior, coupling kinetics, and ultimately the structural fidelity of the final peptide product.

Quantitative Differentiation Evidence: 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic Acid vs. Closest Analogs


Lipophilicity: Measured LogP 4.33 for the Tetrahydrothiopyranyl Compound vs. XLogP3 3.3 for the Tetrahydropyranyl (Oxygen) Analog

The target compound's experimentally derived LogP of 4.33 represents an approximately 1.03 log-unit increase over the tetrahydropyranyl oxygen analog (XLogP3 = 3.3) . This corresponds to approximately 10.7-fold higher partitioning into octanol, a directly measurable difference that impacts reversed-phase HPLC retention, peptide solubility profiles, and membrane permeability predictions in peptide drug design .

Lipophilicity LogP SPPS building block Peptide physicochemical property prediction Compound selection

Peptide Secondary Structure Divergence: Tetrahydrothiopyran (Tht) vs. Tetrahydropyran (Thp) Residues Produce Distinct Helical Architectures

In the only published direct head-to-head crystallographic comparison of peptides incorporating these heterocyclic α,α-disubstituted amino acid residues, Linden and Heimgartner demonstrated that the hexapeptide 4-BrBz-(Thp-Pro)₆-OMe (tetrahydropyran-containing) adopts a 3₁₀-helical conformation, whereas the corresponding 4-BrBz-(Tht-Pro)₆-OMe (tetrahydrothiopyran-containing) forms a fundamentally different β-bend ribbon spiral [1]. Both conformations were solved by X-ray crystallography and confirmed in solution by NMR techniques [1]. This structural divergence arises from the altered C–S vs. C–O bond lengths and ring geometry, providing direct structural evidence that S-for-O substitution is not isosteric.

Peptide conformation X-ray crystallography NMR Helical peptides Conformational constraint

Biological Activity Precedent: Tetrahydrothiopyranyl Residues as Quantitative Methionine Surrogates in Chemotactic Peptides

The tetrahydrothiopyran (Thp) moiety has been validated as an achiral, conformationally restricted methionine surrogate in chemotactic formylpeptide analogs [1][2]. In direct comparative assays, the Thp-containing analog [Thp¹, Ain³]fMLP-OMe (2) demonstrated enhanced directed mobility of human neutrophils relative to the parent fMLP-OMe tripeptide, while both compounds were practically inactive in superoxide anion production and lysozyme release [1][2]. Conformational energy calculations for Ac-Thp-NHMe identified the γ-turn (C₇) as the lowest energy minimum, a conformational preference confirmed by ¹H-NMR and IR spectroscopy in CDCl₃ solution [3]. This biological and conformational validation establishes the tetrahydrothiopyranyl amino acid scaffold as a demonstrated methionine isostere with quantifiable effects on peptide bioactivity.

Chemotactic peptide Methionine mimic Neutrophil chemotaxis Superoxide production Structure-activity relationship

Sulfur-Specific Chemical Derivatization: Oxidation Ladder from Thioether to Sulfoxide to Sulfone Enables Systematic Polarity Tuning

Unlike the tetrahydropyranyl (oxygen) analog, the tetrahydrothiopyranyl side chain contains a thioether sulfur that can be selectively oxidized to the corresponding sulfoxide or sulfone using standard reagents such as H₂O₂/AcOH or m-CPBA . The fully oxidized sulfone analog (CAS 369402-98-2) is commercially available as a discrete building block (MW 429.49, C₂₂H₂₃NO₆S) and is marketed at a significant price premium: ≥95% purity, $187–219 per 100 mg, versus the target thioether compound at ≥95% purity, ~$250–475 per gram . The thioether→sulfoxide→sulfone oxidation ladder provides researchers with a post-synthetic or pre-synthetic strategy for systematically increasing polarity (decreasing LogP) while retaining the same heterocyclic scaffold, a capability entirely absent from the oxygen analog series.

Sulfur oxidation Sulfoxide Sulfone Post-synthetic modification Polarity tuning

Regioisomeric Distinction: 2-Position vs. 4-Position Connectivity Alters Hydrogen-Bonding Geometry and Commercial Availability Profile

The target compound (CAS 443991-25-1) bears the Fmoc-amino and carboxy functionalities at the 2-position (α-carbon) of the acetic acid moiety, yielding a 2-(Fmoc-amino)-2-(tetrahydrothiopyran-4-yl)acetic acid scaffold. The regioisomer (CAS 946727-62-4) places the Fmoc-amino group at the 4-position of the tetrahydrothiopyran ring with the acetic acid side chain attached at the same ring carbon, giving (4-Fmoc-amino-tetrahydrothiopyran-4-yl)acetic acid . Despite identical molecular formula (C₂₂H₂₃NO₄S) and molecular weight (397.49), the regioisomer exhibits a lower computed XLogP of 4.1 (vs. 4.33 for target) and is commercially available at higher purity (≥99% HPLC, melting point 144–151 °C) with cold-chain storage required (0–8 °C), while the target compound is stable at ambient temperature . The regioisomer presents the carboxyl group projecting axially from the ring, versus equatorially in the target, altering the steric trajectory of the growing peptide chain during SPPS.

Regioisomer Connectivity Hydrogen bonding PSA Procurement

Optimal Application Scenarios for 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic Acid (CAS 443991-25-1) Based on Evidence


SPPS of Conformationally Constrained Peptides Requiring Fmoc-Compatible Methionine Surrogates

This compound is the building block of choice when designing SPPS-compatible peptides in which the natural methionine residue must be replaced by an achiral, conformationally restricted surrogate that preserves the sulfur-containing heterocyclic character. The published crystallographic and biological activity data on Thp-containing chemotactic peptides provide validated precedent for Met→Thp substitution [1][2]. The Fmoc protection enables direct integration into standard automated SPPS workflows without requiring modified deprotection or coupling protocols.

Peptide Design Requiring Elevated Lipophilicity with Post-Synthetic Oxidation Optionality

For peptide sequences where increased LogP (Δ ≈ +1.0 vs. tetrahydropyranyl analogs) is desired to enhance reversed-phase HPLC retention or modulate membrane interaction, the tetrahydrothiopyranyl side chain provides a quantifiable lipophilicity boost [1]. The thioether sulfur can subsequently be oxidized to sulfoxide or sulfone post-synthetically, enabling a single building block to access three distinct polarity states without re-synthesis of the entire peptide sequence [2]. This is particularly valuable in structure-activity relationship campaigns exploring the hydrophobicity-activity landscape.

Crystallographic or NMR Structural Biology Studies Requiring Defined Heterocyclic Side-Chain Geometry

When the research objective involves determining the three-dimensional structure of a peptide incorporating a six-membered heterocyclic side chain, the tetrahydrothiopyranyl scaffold provides a structurally characterized moiety with established conformational preferences. Published X-ray structures confirm that the tetrahydrothiopyran ring adopts a chair conformation and, when embedded as an α,α-disubstituted residue, strongly favors γ-turn (C₇) backbone geometry [1][2]. This contrasts with the tetrahydropyranyl analog, which in longer oligopeptides directs 3₁₀-helical folding [3], offering researchers a predictable structural outcome based on the chosen heterocycle.

Procurement Strategy for Combinatorial Polarity Libraries Using a Single Thioether Precursor

From a procurement and cost-efficiency standpoint, purchasing the thioether building block (target compound, ~$250–475/g at ≥95% purity) and performing in-house oxidation provides access to all three sulfur oxidation states (thioether, sulfoxide, sulfone) at a combined cost substantially lower than purchasing the pre-oxidized sulfone analog separately (~$1,870–2,190/g) [1][2]. This procurement strategy is particularly advantageous for medicinal chemistry groups synthesizing focused peptide libraries where systematic variation of side-chain polarity is a key design parameter.

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